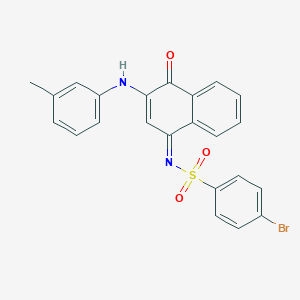![molecular formula C27H25NO4S B281545 N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281545.png)
N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, commonly known as DFB, is a synthetic compound that has been extensively studied for its potential pharmacological applications. DFB belongs to the class of benzamide derivatives and is known for its unique chemical structure and properties.
Mécanisme D'action
DFB exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various biological processes. Specifically, DFB has been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that regulate gene expression and protein function. By inhibiting HDAC activity, DFB can alter the expression of various genes and proteins, leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of HDAC activity by DFB has been shown to have various biochemical and physiological effects. For example, DFB has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent. DFB has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease, making it a potential therapeutic agent for these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DFB in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, DFB selectively inhibits certain HDAC isoforms, making it a useful tool for studying the role of these isoforms in biological processes. However, one limitation of using DFB in lab experiments is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired level of HDAC inhibition in certain experiments.
Orientations Futures
There are several future directions for research on DFB. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of DFB. Another area of interest is the investigation of the role of specific HDAC isoforms in various diseases and biological processes. Additionally, the potential therapeutic applications of DFB for diseases such as cancer, Alzheimer's disease, and Parkinson's disease warrant further investigation.
Méthodes De Synthèse
The synthesis of DFB involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamine in the presence of a base such as sodium hydroxide. The resulting compound is then reacted with benzoyl chloride to yield the final product, N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. The synthesis of DFB is a complex process that requires careful control of reaction conditions and purification steps.
Applications De Recherche Scientifique
The unique chemical structure and properties of DFB make it an attractive candidate for various scientific research applications. DFB has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DFB has also been studied for its potential as a tool for studying the role of certain proteins in biological processes.
Propriétés
Formule moléculaire |
C27H25NO4S |
|---|---|
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide |
InChI |
InChI=1S/C27H25NO4S/c1-18-12-15-26(19(2)16-18)33(30,31)28(27(29)20-8-4-3-5-9-20)21-13-14-25-23(17-21)22-10-6-7-11-24(22)32-25/h3-5,8-9,12-17H,6-7,10-11H2,1-2H3 |
Clé InChI |
VOKIZSWIOYZQJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{Acetyl[(2,5-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281463.png)
![Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281465.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281468.png)

![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281474.png)
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281483.png)
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281484.png)
![Ethyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281486.png)
![4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281490.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281491.png)
![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)


![Methyl 2-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281503.png)